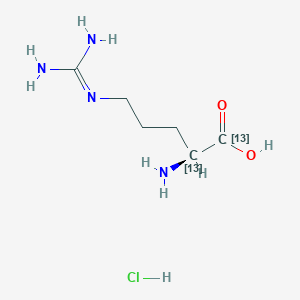L-Arginine-1,2-13C2 hydrochloride
CAS No.:
VCID: VC20159571
Molecular Formula: C6H15ClN4O2
Molecular Weight: 212.65 g/mol
* For research use only. Not for human or veterinary use.

| Description |
L-Arginine-1,2-13C2 hydrochloride is a stable isotope-labeled form of L-arginine, an essential amino acid in humans, particularly during growth and development. This compound is characterized by the presence of two carbon-13 isotopes at positions 1 and 2 of the arginine molecule, which enhances its utility in scientific research, especially in metabolic studies and tracer experiments. Synthesis and PreparationThe synthesis of L-Arginine-1,2-13C2 hydrochloride involves advanced techniques to incorporate carbon-13 isotopes into the molecule. This process may utilize carbon dioxide enriched with carbon-13 or other labeled precursors. Techniques such as liquid chromatography-tandem mass spectrometry are used to confirm the successful incorporation of isotopes and analyze the purity of the synthesized compound. Biological Role and ApplicationsL-Arginine plays a crucial role in various biological processes, including the synthesis of nitric oxide (NO), which is important for vascular health and immune function . The labeled form, L-Arginine-1,2-13C2 hydrochloride, is particularly useful in studying these processes due to its isotopic labeling, which allows for precise tracking of metabolic pathways in biological systems. Table: Applications of L-Arginine-1,2-13C2 Hydrochloride
Research FindingsRecent studies have highlighted the importance of L-arginine in various physiological and pathological conditions. For instance, L-arginine supplementation has been shown to improve vascular health by enhancing endothelial-dependent vasodilation . In the context of immune function, L-arginine is crucial for the production of nitric oxide, which plays a role in antimicrobial activities . Table: Effects of L-Arginine SupplementationSafety and HandlingL-Arginine hydrochloride, in general, can cause skin irritation and serious eye irritation, necessitating proper handling precautions . It is essential to follow safety protocols when handling L-Arginine-1,2-13C2 hydrochloride to minimize exposure risks. |
||||||||
|---|---|---|---|---|---|---|---|---|---|
| Product Name | L-Arginine-1,2-13C2 hydrochloride | ||||||||
| Molecular Formula | C6H15ClN4O2 | ||||||||
| Molecular Weight | 212.65 g/mol | ||||||||
| IUPAC Name | (2S)-2-amino-5-(diaminomethylideneamino)(1,2-13C2)pentanoic acid;hydrochloride | ||||||||
| Standard InChI | InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i4+1,5+1; | ||||||||
| Standard InChIKey | KWTQSFXGGICVPE-GSAMYSAMSA-N | ||||||||
| Isomeric SMILES | C(C[13C@@H]([13C](=O)O)N)CN=C(N)N.Cl | ||||||||
| Canonical SMILES | C(CC(C(=O)O)N)CN=C(N)N.Cl | ||||||||
| PubChem Compound | 131801518 | ||||||||
| Last Modified | Aug 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume